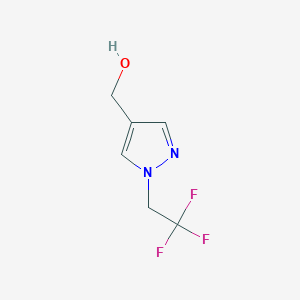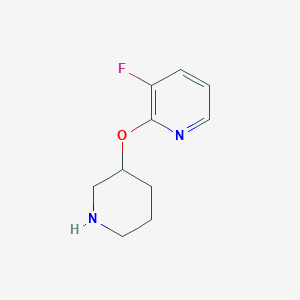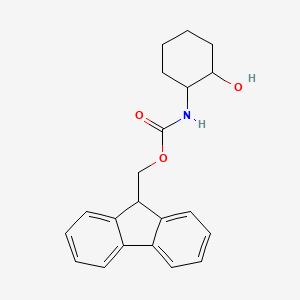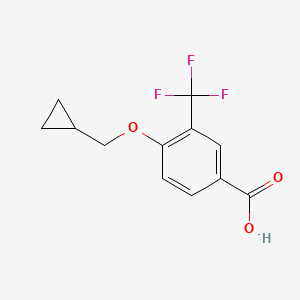
1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .
Scientific Research Applications
Peptide Synthesis
This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the peptide chain assembly. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the rest of the peptide structure .
Safety and Hazards
Future Directions
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Mechanism of Action
Target of Action
It’s important to note that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .
Mode of Action
The compound, being a Boc-protected amino acid, undergoes deprotection under certain conditions. This process involves the removal of the Boc group, revealing the amino group that was initially protected . The deprotection process typically involves the use of acids such as trifluoroacetic acid (TFA) or other protic and Lewis acids . Other methods have been reported, including the use of oxalyl chloride in methanol .
Biochemical Pathways
The compound plays a role in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group during these synthesis processes, preventing unwanted reactions with the amino group . Once the synthesis steps are complete, the Boc group can be removed, allowing the amino group to participate in further reactions .
Pharmacokinetics
For instance, the Boc group can increase the compound’s stability and prevent it from reacting prematurely .
Result of Action
The primary result of the action of 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is the protection of the amino group during synthesis processes. This allows for the successful creation of complex organic molecules without unwanted side reactions . After the synthesis, the Boc group can be removed, revealing the amino group that can then participate in further reactions .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the deprotection process is typically carried out under acidic conditions and can be influenced by temperature . Furthermore, the stability of the compound can be affected by factors such as pH and the presence of other reactive substances .
properties
IUPAC Name |
6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
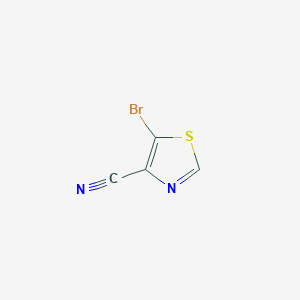

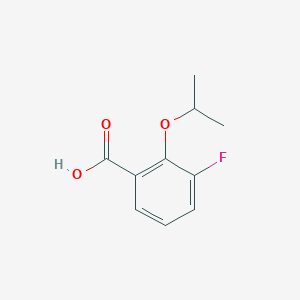

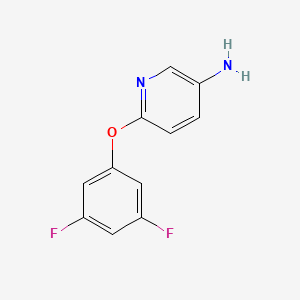

![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
